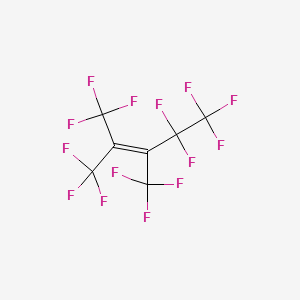
Tris(isotridecyl) borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(isotridecyl) borate is an organoboron compound with the chemical formula C39H81BO3. It is a borate ester, where three isotridecyl groups are bonded to a central boron atom through oxygen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Tris(isotridecyl) borate can be synthesized through the esterification reaction between boric acid and isotridecyl alcohol. The reaction typically involves heating boric acid with isotridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Tris(isotridecyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters with different alkyl groups.
Reduction: Reduction reactions can convert this compound to borohydrides or other reduced boron compounds.
Substitution: The isotridecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides and other reduced boron compounds.
Substitution: Alkyl or aryl borate esters.
科学的研究の応用
Tris(isotridecyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and boronic acids.
Biology: The compound is employed in biochemical studies to investigate the role of boron in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
作用機序
The mechanism of action of tris(isotridecyl) borate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as esterification and complexation. The molecular targets and pathways involved depend on the specific application, such as catalysis in organic synthesis or stabilization in industrial processes.
類似化合物との比較
Tris(isotridecyl) borate can be compared with other borate esters, such as tris(trimethylsilyl) borate and tris(pentafluorophenyl) borate. These compounds share similar structural features but differ in their reactivity and applications:
Tris(trimethylsilyl) borate: Known for its use in lithium-ion batteries as an electrolyte additive.
Tris(pentafluorophenyl) borate: Widely used as a Lewis acid catalyst in organic synthesis.
The uniqueness of this compound lies in its specific alkyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
59802-06-1 |
|---|---|
分子式 |
C39H81BO3 |
分子量 |
608.9 g/mol |
IUPAC名 |
tris(11-methyldodecyl) borate |
InChI |
InChI=1S/C39H81BO3/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-40(42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChIキー |
BAKYBFYKXATTQM-UHFFFAOYSA-N |
正規SMILES |
B(OCCCCCCCCCCC(C)C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)




![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


